molecular formula C13H12FNO2S B11850853 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid

Cat. No.: B11850853
M. Wt: 265.31 g/mol
InChI Key: CWOMHJFEMHKUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting cellular metabolism and signaling pathways .

Biological Activity

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a compound characterized by its unique quinoline structure, which includes a fluorine atom and two methyl groups. This compound possesses a thioacetic acid functional group, contributing to its potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological potential and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C13H12FNO2S
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1315347-70-6

Potential Biological Activities

  • Antibacterial Activity :
    • Compounds with similar structural features have shown antibacterial properties against various pathogens.
    • The presence of the quinoline moiety is often linked to enhanced antibacterial efficacy.
  • Antiviral Activity :
    • Similar compounds have demonstrated antiviral effects, particularly against RNA viruses.
    • The thio group may play a role in inhibiting viral replication.
  • Anticancer Activity :
    • Quinoline derivatives are known for their anticancer properties, potentially due to their ability to interfere with DNA synthesis or repair mechanisms.
    • The specific mechanism of action for this compound remains to be elucidated.

Research Findings and Case Studies

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

Table 1: Comparison of Similar Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
5-FluoroquinolineFluorine-substituted quinolineAntibacterial properties
6-MethylthioquinolineMethyl and thio groupsAntiviral activity
7-ChloroquinolineChlorine-substituted quinolineAntimalarial effects
2-(Methylthio)-acetic acidThio group with acetic acidAnti-inflammatory properties

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Future studies should focus on elucidating these interactions through in vitro and in vivo experiments.

Synthesis and Analytical Techniques

The synthesis of this compound can be achieved through various organic synthesis methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-(5-fluoro-2,8-dimethylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H12FNO2S/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17)

InChI Key

CWOMHJFEMHKUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)SCC(=O)O

Origin of Product

United States

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